molecular formula C19H30O3 B14745203 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate

2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate

Cat. No.: B14745203
M. Wt: 306.4 g/mol
InChI Key: UTFZIZRBHWOWMD-UHFFFAOYSA-N
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Description

2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is an organic peroxide compound Organic peroxides are known for their ability to decompose and release oxygen, making them useful in various chemical processes, including polymerization and oxidation reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate typically involves the reaction of 2-phenylpropan-2-ol with 2-ethyl-2,5-dimethylhexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and stabilizers is also common to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.

    Decomposition: Upon heating or exposure to certain catalysts, it decomposes to release oxygen and form phenylpropan-2-yl radicals.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include transition metal catalysts and organic solvents. Conditions typically involve moderate temperatures and controlled atmospheres.

    Decomposition: This reaction is often induced by heat or light, sometimes in the presence of radical initiators.

    Substitution: Reagents such as halogens or nucleophiles are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Products include oxidized organic compounds and water.

    Decomposition: Major products are phenylpropan-2-yl radicals and oxygen.

    Substitution: Products vary depending on the substituent introduced but often include halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate has several applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions to create various polymers and copolymers.

    Biology: Investigated for its potential role in oxidative stress studies and as a tool to generate reactive oxygen species in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for synthesizing pharmaceutical intermediates.

    Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.

Mechanism of Action

The mechanism of action of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate involves the decomposition of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include the formation of reactive intermediates that drive the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpropan-2-yl benzodithioate
  • 2-Phenyl-2-propanol
  • Cumyl dithiobenzoate

Uniqueness

2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is unique due to its dual functional groups, which allow it to participate in both oxidation and polymerization reactions. This dual functionality makes it a versatile compound in various chemical processes, distinguishing it from other similar compounds that may only possess one type of reactivity.

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate

InChI

InChI=1S/C19H30O3/c1-7-19(6,14-13-15(2)3)17(20)21-22-18(4,5)16-11-9-8-10-12-16/h8-12,15H,7,13-14H2,1-6H3

InChI Key

UTFZIZRBHWOWMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(C)C)C(=O)OOC(C)(C)C1=CC=CC=C1

Origin of Product

United States

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